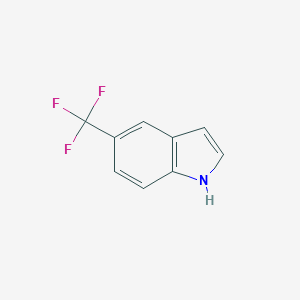

5-(Trifluoromethyl)indole

Übersicht

Beschreibung

5-(Trifluoromethyl)indole is a chemical compound with the molecular formula C9H6F3N It is an indole derivative where a trifluoromethyl group is attached to the fifth position of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)indole can be achieved through several methods. One common approach involves the trifluoromethylation of indoles using reagents such as trifluoromethylsulfonyl chloride (CF3SO2Cl) or trifluoromethyl iodide (CF3I) in the presence of a base. Another method includes the use of trifluoromethylsulfonic acid (CF3SO3H) as a trifluoromethylating agent under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently .

Analyse Chemischer Reaktionen

Reactions of 5-(Trifluoromethyl)indole

- Trifluoromethylation: Indoles can undergo direct C2-H trifluoromethylation with the assistance of a removable directing group under ambient conditions [3, 16]. This reaction exhibits high regioselectivity and functional group tolerance . A copper catalyst can be used to ensure the formation of a five-membered metallacycle at the C2 position [3, 16]. Radical inhibitors suppress the reaction, suggesting a radical mechanism may be involved [3, 16].

-

Halogenation: 2-trifluoromethylindoles can be halogenated at the 3-position using chlorine, bromine, or iodine to yield 3-chloro, 3-bromo, and 3-iodo derivatives .

- For example, 3-chloro-2-(trifluoromethyl)-1H-indole can be synthesized by reacting 2-(trifluoromethyl)-1H-indole with N-chlorosuccinimide in THF .

- 3-bromo-2-(trifluoromethyl)-1H-indole can be synthesized by reacting 2-(trifluoromethyl)-1H-indole with bromine in dichloromethane .

- 3-iodo-2-(trifluoromethyl)-1H-indole can be synthesized by reacting 2-(trifluoromethyl)-1H-indole with iodine in acetonitrile in the presence of potassium carbonate .

- Arylation: this compound can be used in rhodium(II)-catalyzed regioselective direct arylation of indoles with 1-diazonaphthalen-2-(1H)-ones .

- Reaction with Aromatic Fluoromethyl Ketones: Indoles react with aromatic fluoromethyl ketones to synthesize trifluoromethyl(indolyl)phenylmethanols in the presence of potassium carbonate and *n-*Bu4PBr in water .

- Palladium-Catalyzed Reactions: Indoles can be functionalized through palladium-catalyzed reactions .

Structural Analogs

The impact of the trifluoromethyl group on chemical behavior and biological activity can be seen by comparing this compound to compounds with similar structures:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Trifluoromethyl)indole | Trifluoromethyl at position 2 | Different reactivity patterns |

| 6-(Trifluoromethyl)indole | Trifluoromethyl at position 6 | Potentially different biological activity |

| Indole | No trifluoromethyl group | Baseline structure for comparison |

| 5-Fluoroindole | Fluoro instead of trifluoromethyl | Lower lipophilicity compared to this compound |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-(Trifluoromethyl)indole serves as a crucial scaffold in the design of various pharmaceuticals due to its electron-withdrawing trifluoromethyl group, which significantly influences the compound's biological activity.

Inhibition of p97 ATPase

Research has demonstrated that this compound derivatives exhibit potent inhibition of p97 ATPase, a critical protein involved in various cellular processes such as protein degradation and autophagy. A study reported an IC₅₀ value of approximately 4.7 μM for this compound, highlighting its potential as a lead structure in developing therapeutic agents targeting p97 .

Antimicrobial Activity

Indole derivatives, including those with a trifluoromethyl group, have shown significant antimicrobial properties. They are being investigated for their effectiveness against a range of pathogens, including bacteria and fungi. For instance, indole-based compounds have been linked to antibacterial and antifungal activities, making them candidates for new antibiotics .

Anti-Cancer Properties

The structural features of this compound allow it to interact with various biological targets implicated in cancer. The compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in cancerous cells. Its derivatives are being synthesized and evaluated for their anticancer activities against multiple cancer cell lines .

Agrochemical Applications

This compound is also explored in agrochemical formulations due to its ability to enhance the efficacy of crop protection agents. The trifluoromethyl group contributes to the stability and bioactivity of these compounds, making them effective in pest control.

Material Science Applications

In material science, the unique electronic properties of this compound make it suitable for developing advanced materials such as organic semiconductors and sensors. The incorporation of this compound into polymer matrices can improve the electrical properties and thermal stability of materials used in electronic devices.

Case Studies

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 5-Fluoroindole

- 5-Bromoindole

- 5-Chloroindole

- 5-Methylindole

Comparison: Compared to other indole derivatives, 5-(Trifluoromethyl)indole is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound in various applications where these properties are desirable .

Biologische Aktivität

5-(Trifluoromethyl)indole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The trifluoromethyl group attached to the indole ring significantly influences the electronic properties and lipophilicity of the compound. The presence of this group enhances the compound's ability to interact with various biological targets, making it a valuable lead structure in drug development.

This compound exhibits a range of biological activities, including:

- Inhibition of Protein Targets : It has been shown to inhibit the AAA ATPase p97, which is crucial for various cellular processes such as protein degradation and autophagy. The compound demonstrated an IC50 value of approximately 0.05 μM, indicating potent inhibitory activity against this target .

- Interaction with Serotonin Receptors : Research indicates that derivatives of this compound can interact with serotonin receptors, particularly the 5-HT2A receptor. These interactions are facilitated by hydrogen bonding between the NH group of the indole moiety and receptor sites, which may contribute to potential anxiolytic or antidepressant effects .

- Antiproliferative Properties : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells, suggesting their potential as anticancer agents .

Structure-Activity Relationships (SAR)

The SAR studies on this compound highlight how substituents influence biological activity. A comparative analysis revealed that:

- Electron-Withdrawing Effects : The trifluoromethyl group enhances the electron deficiency of the indole ring, which is beneficial for π-stacking interactions with target proteins. This interaction is hypothesized to play a role in the binding affinity observed in p97 inhibition studies .

- Comparative Potency : In studies comparing various analogues, it was found that compounds with electron-rich substituents exhibited increased potency compared to those with electron-withdrawing groups like trifluoromethyl. For example, a nitro-substituted analogue showed significantly improved activity (IC50 = 50 nM) compared to its trifluoromethyl counterpart .

Case Studies

- Cancer Research : A study evaluating the antiproliferative effects of this compound derivatives on MCF-7 cells reported IC50 values ranging from 10 nM to 33 nM for various compounds. The mechanism involved tubulin destabilization, leading to mitotic catastrophe in cancer cells .

- Neuropharmacology : Another investigation into the behavioral effects of indole derivatives on murine models indicated that specific doses resulted in significant changes in locomotor activity, suggesting potential applications in treating mood disorders through serotonin modulation .

Table 1: Inhibition Potency of Various Indole Derivatives Against p97

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Trifluoromethyl Indole | 0.05 ± 0.04 | Potent inhibitor |

| Nitro-Indole | 0.05 ± 0.04 | Superior activity |

| Methyl-Indole | 0.24 ± 0.11 | Moderate activity |

| Methoxy-Indole | 0.71 ± 0.22 | Lower potency |

Table 2: Antiproliferative Activity Against MCF-7 Cells

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| Compound A | 10 | Tubulin destabilization |

| Compound B | 20 | Apoptosis induction |

| Compound C | 33 | Cell cycle arrest |

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFDJWUYKUPBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376720 | |

| Record name | 5-(TRIFLUOROMETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100846-24-0 | |

| Record name | 5-(TRIFLUOROMETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure-activity relationship (SAR) of 5-(Trifluoromethyl)indole and its analogs in the context of 5-HT3A receptor modulation?

A2: The study explored several halogenated indole derivatives, highlighting the importance of the halogen substituent for activity. [] For instance, 5-chloroindole also acts as a PAM, suggesting that halogens at the 5-position of the indole ring might be crucial for positive allosteric modulation. [] Interestingly, 5-bromoindazole exhibited PAM activity, while 5-bromo-benzimidazole decreased 5-HT-evoked responses, suggesting subtle structural changes significantly impact the compound's activity. [] This underscores the need for further SAR studies to optimize potency and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.